4-[[methyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]methyl]benzamide
Description
Propriétés
IUPAC Name |
4-[[methyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-3-5-15(6-4-14)11-12-24(22,23)20(2)13-16-7-9-17(10-8-16)18(19)21/h3-12H,13H2,1-2H3,(H2,19,21)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVZYLXRBGIHEH-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N(C)CC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N(C)CC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 4-[[methyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]methyl]benzamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Properties
Chemical Formula: C_{23}H_{28}N_{2}O_{7}S
Molecular Weight: 476.54 g/mol
CAS Number: 5458-46-8
The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antiviral properties. The presence of the methyl and phenyl groups enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Antiviral Properties
Recent studies have indicated that sulfonamide derivatives exhibit antiviral activities by modulating host cellular mechanisms. For instance, compounds similar to 4-[[methyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]methyl]benzamide have been shown to increase intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication, particularly in Hepatitis B virus (HBV) models .
Antibacterial Activity
Sulfonamide compounds are traditionally recognized for their antibacterial properties. A study on related sulfonamide derivatives demonstrated significant activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of folate synthesis pathways essential for bacterial growth .
Case Studies
-
Study on Antiviral Efficacy:
- Objective: To evaluate the effectiveness of sulfonamide derivatives against HBV.
- Methodology: In vitro assays were conducted using HepG2.2.15 cells treated with varying concentrations of the compound.
- Findings: The compound exhibited an IC50 value indicating effective inhibition of HBV replication, suggesting potential as an antiviral agent .
- Antibacterial Screening:
Table 1: Summary of Biological Activities
Comparaison Avec Des Composés Similaires
Benzamide vs. Cyclohexanecarboxylic Acid Derivatives
The compound 4-{[(naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid () replaces the benzamide core with a cyclohexanecarboxylic acid group. The cyclohexane ring may enhance solubility in nonpolar environments compared to the planar benzamide .
Sulfonamide Substituents
- 4-((((4-methylphenyl)sulfonyl)amino)methyl)cyclohexanecarboxylic acid (Ashfaq et al., 2011a): Features a 4-methylphenylsulfonyl group instead of the ethenyl-linked 4-methylphenyl in the target compound.
- 4-[[(E)-2-cyano-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]ethenyl]amino]benzamide (): Incorporates a thiazole ring and cyano group, introducing π-π stacking capabilities and electron-withdrawing effects. These modifications could enhance binding to hydrophobic pockets or metal ions in biological systems .
Functional Group Influence on Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
